Antimicrobial MIC: Parent CA7 Establishes the Essential 4–8 mg/mL Baseline Against Which Substituted Derivatives Show Up to 62-Fold Potency Gains
The parent compound CA7 (N-(3-phenyl-2-propenylidene)aniline, unsubstituted) exhibited an MIC of 8 mg/mL against 9 of 10 bacterial strains tested (E. coli, S. typhi, E. faecalis, S. aureus, P. aeruginosa, K. pneumoniae, S. agalactiae, A. baumannii, M. luteus) and 4 mg/mL against A. baumannii. In contrast, ring-substituted derivative CA3 showed MIC values ranging from 0.13 mg/mL (K. pneumoniae) to 4 mg/mL (E. faecalis), representing an improvement of up to 62-fold. CA4 achieved MIC of 0.13 mg/mL against K. pneumoniae and 0.25 mg/mL against E. faecalis and M. luteus. The positive control ciprofloxacin gave MIC values of <0.13–0.25 mg/mL across the panel [1]. CA7 thus serves as the low-activity benchmark that makes substituent-driven potency enhancements quantifiable; without it, the magnitude of improvement conferred by any given substituent cannot be calculated.
| Evidence Dimension | Antibacterial MIC (mg/mL) against 10-strain panel by broth microdilution |
|---|---|
| Target Compound Data | CA7 (parent, unsubstituted): MIC = 8 mg/mL against ec, st, ef, sa, pa, kp, sg, ac, ml; MIC = 4 mg/mL against ab |
| Comparator Or Baseline | CA3 (aryl-substituted): MIC = 0.13–4 mg/mL; CA4 (alkyl-substituted): MIC = 0.13–2 mg/mL; Ciprofloxacin (positive control): MIC = <0.13–0.25 mg/mL |
| Quantified Difference | CA7 MIC is 1.9× to 61.5× higher (weaker) than CA3; 1.9× to 61.5× higher than CA4. Substitution improves potency by up to 62-fold relative to the parent baseline. |
| Conditions | Broth microdilution assay; Gram-positive (sa, ef, sg, ml, ba) and Gram-negative (ec, st, pa, kp, ab) bacterial strains; 37°C incubation; MIC read as lowest concentration inhibiting visible growth |
Why This Matters
Without the parent CA7 as the low-activity reference, the quantitative potency gain attributable to any given substituent cannot be calculated—making CA7 the indispensable negative control for antimicrobial SAR campaigns.
- [1] Waziri I, Kelani MT, Oyedeji-Amusa MO, Oyebamiji AK, Coetzee LCC, Muller AJ. Comparative investigation of derivatives of (E)-N-((E)-3-phenylallylidene)aniline: Synthesis, structural characterization, biological evaluation, density functional theory analysis, and in silico molecular docking. Heliyon. 2024;10(4):e26632. Table 1. View Source
